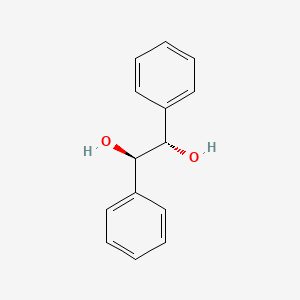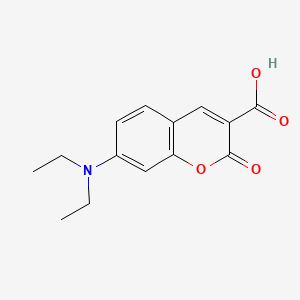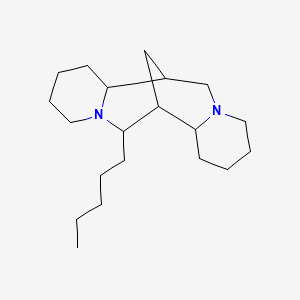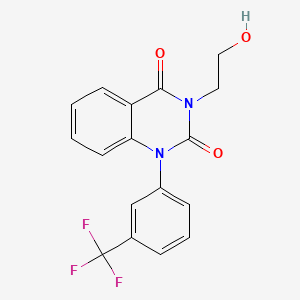
meso-Hydrobenzoin
Übersicht
Beschreibung
Meso-Hydrobenzoin (MHB) is a chemical compound which was first discovered in the late 19th century. It is a derivative of hydrobenzoin and is composed of two molecules of hydrobenzoin linked together by a meso-linkage. MHB is an important intermediate in the synthesis of many pharmaceuticals and other organic compounds. It has a wide range of applications in the pharmaceutical, food and cosmetic industries and is used as a starting material for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Aerobic Oxidative Cleavage to Benzaldehyde
meso-Hydrobenzoin: wird im Prozess der aeroben oxidativen Spaltung verwendet, um Benzaldehyd unter Verwendung eines heterogenen, erdreich-reichen Metalloxid-Katalysators zu produzieren {svg_1}. Diese Reaktion ist in der grünen Chemie-Bildung von Bedeutung, da sie Prinzipien wie die Atomenomie und den E-Faktor in einem Labormaßstab veranschaulicht. Der Prozess ist effizient, verwendet Sauerstoff als Oxidationsmittel und erzeugt Wasser als einziges Nebenprodukt, was ihn zu einer umweltfreundlichen Alternative zu traditionellen Methoden macht {svg_2}.
Elektrochemische Kopplung
In elektrochemischen Studien dient This compound als Substrat für die elektrochemische Kopplung von Benzaldehyd {svg_3}. Diese Anwendung ist entscheidend für das Verständnis der Stabilität des Ketyl-Radikals, das ein wichtiges Zwischenprodukt bei der Reduktion von Benzaldehyd ist. Die Hauptprodukte dieser Reaktion, Benzylalkohol und Hydrobenzoin, werden mit Techniken wie Gaschromatographie und Kernresonanzspektroskopie (NMR) identifiziert {svg_4}.
Synthese von trans-Methyl this compound-Phosphit
This compound: wird zur Synthese von trans-Methyl this compound-Phosphit verwendet {svg_5}. Diese Verbindung ist aufgrund ihrer potenziellen Anwendungen in der organischen Synthese interessant, wo sie als Reagenz oder Zwischenprodukt in verschiedenen chemischen Umwandlungen verwendet werden kann {svg_6}.
Desymmetrisierung mit chiralem Phosphinkatalysator
Die Desymmetrisierung von This compound unter Verwendung eines chiralem Phosphinkatalysators wurde berichtet, ein Verfahren zur Herstellung enantiomerenangereicherter Verbindungen {svg_7}. Diese Anwendung ist besonders relevant im Bereich der asymmetrischen Synthese, wo die Herstellung chiraler Moleküle für die Entwicklung von Pharmazeutika und anderen biologisch aktiven Verbindungen unerlässlich ist {svg_8}.
Biokatalytische Reduktion von Benzilen
This compound: ist ein Produkt der biokatalytischen Reduktion von Benzilen {svg_9}. Dieses Verfahren ist ein direkter Ansatz zur Herstellung enantiomerenreiner Benzoine und Hydrobenzoine, die Vorläufer verschiedener Pharmazeutika sind und als chirale Liganden und Hilfsstoffe in der stereoselektiven organischen Synthese dienen {svg_10}.
Grüne Chemie-Bildung
Schließlich spielt This compound eine Rolle in der grünen Chemie-Bildung. Es wird verwendet, um nachhaltige und umweltfreundliche Praktiken im Labor zu demonstrieren und Studenten über die Bedeutung der Verwendung erneuerbarer Ressourcen und der Minimierung von Abfall in chemischen Prozessen zu unterrichten {svg_11}.
Wirkmechanismus
Target of Action
Meso-Hydrobenzoin, also known as meso-1,2-Diphenyl-1,2-ethanediol , is a chemical compound with the molecular formula C14H14O2 . .
Mode of Action
It is known that this compound can be synthesized from benzaldehyde through a multistep synthesis process . The first step involves the conversion of benzaldehyde to benzoin using thiamin as a catalyst . The second step involves the oxidation of benzoin to benzil . An alternative third step involves the reduction of benzil to dihydrobenzoin with a reducing agent, sodium borohydride .
Biochemical Pathways
It is known that this compound can be synthesized from benzaldehyde through a multistep synthesis process . This process involves several biochemical reactions, including condensation, oxidation, and reduction .
Pharmacokinetics
It is known that this compound is a solid compound with a molecular weight of 214.26 , which may influence its absorption and distribution in the body.
Result of Action
It is known that this compound can be synthesized from benzaldehyde through a multistep synthesis process . This process involves several biochemical reactions, including condensation, oxidation, and reduction , which may have various molecular and cellular effects.
Action Environment
It is known that this compound is a solid compound , which may influence its stability in different environmental conditions.
Biochemische Analyse
Biochemical Properties
meso-Hydrobenzoin plays a crucial role in various biochemical reactions. It is involved in the desymmetrization process using chiral phosphine catalysts . This compound interacts with several enzymes and proteins, including those involved in oxidative cleavage reactions. For instance, this compound can be converted to benzaldehyde using a heterogeneous catalyst in the presence of oxygen . The interactions between this compound and these biomolecules are primarily based on its ability to donate hydrogen atoms, facilitating redox reactions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidative stress response in cells by acting as a reducing agent. This compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby impacting cellular homeostasis . Additionally, this compound’s role in redox reactions can influence gene expression patterns related to oxidative stress and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through hydrogen bonding and redox reactions. It can act as a hydrogen donor in enzymatic reactions, facilitating the reduction of substrates. This compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity . This compound can also participate in the inhibition or activation of enzymes by altering their redox state, thereby affecting their function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It has been reported that this compound is relatively stable under standard laboratory conditions but can degrade when exposed to strong oxidizing agents . Long-term studies have shown that this compound can maintain its reducing properties over extended periods, making it a reliable reagent for biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance antioxidant defenses by upregulating the expression of detoxifying enzymes . At high doses, this compound can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as alcohol dehydrogenases and oxidoreductases, facilitating the conversion of substrates through hydrogen transfer . This compound can also influence metabolic flux by modulating the levels of metabolites involved in oxidative stress responses and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization of this compound within specific cellular compartments can affect its accumulation and activity, influencing its biochemical effects.
Subcellular Localization
This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its reducing effects . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The presence of this compound in these organelles can enhance its role in redox reactions and cellular metabolism.
Eigenschaften
IUPAC Name |
(1R,2S)-1,2-diphenylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPDTPWNFBQHEB-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021446 | |
| Record name | erythro-1,2-Diphenylethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | meso-Hydrobenzoin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15435 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000021 [mmHg] | |
| Record name | meso-Hydrobenzoin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15435 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
579-43-1 | |
| Record name | rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrobenzoin, meso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | erythro-1,2-Diphenylethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROBENZOIN, MESO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO9A49A84I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of meso-Hydrobenzoin?
A1: this compound has the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound's structure can be elucidated using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), UV-Vis spectroscopy, and Gas Chromatography-Mass Spectrometry (GCMS). []
Q3: How is this compound utilized in asymmetric synthesis?
A4: this compound serves as a valuable starting material for synthesizing enantiomerically pure compounds. One approach involves using chiral lactols for selective acetal formation with this compound, leading to the production of enantiopure (S)-Benzoin. []
Q4: Can this compound be used as a chiral auxiliary?
A5: Yes, acrylic ester derivatives containing this compound-derived chiral auxiliaries have been successfully employed in 1,3-dipolar cycloadditions with azomethine ylides. This reaction yields highly substituted pyrrolidines with high enantiomeric excess (ee). [, ]
Q5: How does this compound react in oxidative cleavage reactions?
A6: this compound undergoes oxidative cleavage to yield benzaldehyde. This reaction is highly selective, producing benzaldehyde exclusively, with water as the only byproduct. Notably, heterogeneous catalysts, such as earth-abundant metal oxides, have been successfully employed for this transformation. []
Q6: Can you elaborate on the use of this compound in studying C-C bond cleavage?
A7: this compound acts as a simplified model for sugar-derived polyalcohols, aiding in the investigation of selective C-C bond cleavage. Researchers have explored the use of vanadium active sites anchored on mesoporous silica for this purpose. []
Q7: Has this compound been used in electrochemical reactions?
A8: Yes, this compound dibenzoate, alongside threo-2-benzoyloxy-1,2-diphenylethanol, has been synthesized through the anodic reaction of benzoic acid in acetonitrile with trans- and cis-stilbenes. This electrochemical process utilizes platinum electrodes and provides insights into the stereochemistry of the reaction. []
Q8: Have any computational studies been conducted on this compound?
A8: While the provided abstracts do not explicitly mention computational studies, techniques like molecular modeling and simulations could be employed to study its conformational preferences, interactions with catalysts, and reaction mechanisms.
Q9: How does the structure of this compound contribute to its reactivity?
A10: The presence of two hydroxyl groups on adjacent carbon atoms (vicinal diol) significantly influences this compound's reactivity. These hydroxyl groups can participate in various reactions, such as acetal formation, esterification, and oxidation. Additionally, the two phenyl groups introduce steric hindrance, influencing the stereochemical outcome of reactions. [, , ]
Q10: Are there specific formulation strategies to enhance the stability of this compound?
A10: While specific formulation strategies are not discussed in the provided abstracts, general approaches like controlling storage temperature, using appropriate packaging materials, and avoiding contact with oxidizing agents could be considered.
Q11: What is known about the solubility of this compound in different solvents?
A12: The solubility of this compound can vary depending on the solvent polarity. Research on the aerobic C-C bond cleavage of this compound highlighted the importance of solvent choice, with weakly polar solvents like toluene and ethyl acetate proving to be suitable for the reaction. []
Q12: What are some essential tools and resources for research involving this compound?
A13: Essential tools include standard organic synthesis equipment, spectroscopic techniques like NMR and IR, and chromatographic methods for purification and analysis. Access to crystallographic techniques is also beneficial for studying crystal structures and packing motifs. [, ]
Q13: What are some historical milestones in the research of this compound?
A14: Early studies focused on understanding its crystal structure, absolute configuration, and dipole moment. [, ] Later research explored its utility in asymmetric synthesis, particularly as a starting material for chiral building blocks and as a chiral auxiliary. [, , ] The emergence of new catalytic methods, such as those using chiral phosphines and heterogeneous catalysts, further expanded its applications in organic synthesis. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-(2,6-dimethoxyphenyl)methanone](/img/structure/B1201169.png)
![N-(1,3-benzodioxol-5-yl)-3-[(2-methyl-1-oxopropyl)amino]benzamide](/img/structure/B1201170.png)

![N,N-diethyl-2-[(3-thiophen-2-yl-7-isothiazolo[4,5-d]pyrimidinyl)thio]acetamide](/img/structure/B1201172.png)


![2-amino-N'-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide](/img/structure/B1201177.png)
![N-[3,5-dimethyl-1-(1-oxopropyl)-4-pyrazolyl]propanamide](/img/structure/B1201178.png)





![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid](/img/structure/B1201189.png)